molecular formula C18H16FN3O2 B11502570 N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide

Cat. No.: B11502570
M. Wt: 325.3 g/mol
InChI Key: QBEYJCFWEMOKPL-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of an α,β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group using appropriate reagents and conditions.

    Attachment of the methoxybenzamide group: The final step involves the coupling of the pyrazole derivative with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzamide or pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of a fluorophenyl group and a methoxybenzamide moiety makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H16FN3O2/c1-12-10-17(22(21-12)15-5-3-4-14(19)11-15)20-18(23)13-6-8-16(24-2)9-7-13/h3-11H,1-2H3,(H,20,23)

InChI Key

QBEYJCFWEMOKPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)F

solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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